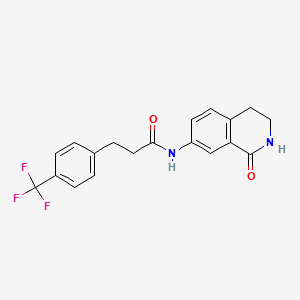
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C19H17F3N2O2 and its molecular weight is 362.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline moiety, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and bioactivity, making this compound a candidate for various therapeutic applications.
1. Modulation of Receptors
Research indicates that derivatives of tetrahydroisoquinoline compounds can act as modulators of the N-formyl peptide receptor like-1 (FPRL-1), a G protein-coupled receptor involved in inflammation and immune responses. The modulation of FPRL-1 may contribute to anti-inflammatory effects, making these compounds potential therapeutic agents for inflammatory diseases .
The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific molecular targets. The tetrahydroisoquinoline structure can engage with various receptors and enzymes through hydrogen bonding and hydrophobic interactions. It may also influence signaling pathways associated with inflammation and neuronal excitability.
Case Study 1: Inflammatory Response Modulation
A study focusing on tetrahydroisoquinoline derivatives showed that these compounds could significantly reduce leukocyte trafficking during inflammatory responses. This was attributed to their ability to modulate FPRL-1 activity, indicating a potential role in treating conditions such as chronic inflammatory diseases .
Case Study 2: Anticonvulsant Efficacy
In related research involving similar compounds, notable anticonvulsant effects were documented in animal models. For example, compounds exhibiting structural similarities demonstrated protective effects against induced seizures at varying doses. This suggests that this compound may also possess similar properties worth investigating further .
Data Summary Table
Aplicaciones Científicas De Investigación
Modulation of Receptors
A significant application of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(trifluoromethyl)phenyl)propanamide is its ability to modulate the N-formyl peptide receptor like-1 (FPRL-1), a G protein-coupled receptor involved in inflammatory responses. This modulation can lead to anti-inflammatory effects, suggesting potential therapeutic roles in treating chronic inflammatory diseases.
Case Study 1: Inflammatory Response Modulation
Research has shown that derivatives of tetrahydroisoquinoline can significantly reduce leukocyte trafficking during inflammatory responses by modulating FPRL-1 activity. This suggests potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .
Case Study 2: Anticonvulsant Efficacy
In studies involving similar compounds, notable anticonvulsant effects were observed in animal models. For instance, compounds with structural similarities demonstrated protective effects against induced seizures at varying doses. This indicates that this compound may also possess anticonvulsant properties worth further investigation.
Propiedades
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)14-5-1-12(2-6-14)3-8-17(25)24-15-7-4-13-9-10-23-18(26)16(13)11-15/h1-2,4-7,11H,3,8-10H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYQYVUAKQSCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














